molecular formula C11H9N3O B046960 2-Phenylpyrimidine-5-carboxamide CAS No. 122773-96-0

2-Phenylpyrimidine-5-carboxamide

Cat. No. B046960
CAS RN: 122773-96-0
M. Wt: 199.21 g/mol
InChI Key: FSBIAEYLUOBHLG-UHFFFAOYSA-N
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Description

2-Phenylpyrimidine-5-carboxamide is a chemical compound with the molecular formula C11H9N3O . It is a derivative of pyrimidine, a class of compounds that display a range of pharmacological effects .


Molecular Structure Analysis

The molecular structure of 2-Phenylpyrimidine-5-carboxamide consists of a pyrimidine ring attached to a phenyl group and a carboxamide group . The exact structural details can be obtained from databases like ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenylpyrimidine-5-carboxamide include a molecular weight of 199.21 g/mol. Other properties such as melting point and solubility can be found in databases like Sigma-Aldrich .

Scientific Research Applications

Parallel Synthesis of 2-Substituted Pyrimidine-5-carboxamides

A library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared by a parallel solution-phase approach . The synthesis comprises a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids followed by parallel amidation with a series of 12 aliphatic amines .

Role in Medicinal Chemistry

2-[(Hetero)aryl]ethylamines, such as dopamine, histamine, tryptamine, serotonin, and melatonin are representative chemical messengers playing a crucial role in biological processes . Therefore, the preparation of libraries of their novel synthetic analogues is of particular interest and represents an important target in medicinal chemistry .

Synthesis of Functionalized Heterocycles

In the last two decades, alkyl 2-substituted 3-(dimethylamino)prop-2-enoates and related enaminones have proven to be easily available and versatile reagents for the preparation of various functionalized heterocycles .

Phosphodiesterase 4 (PDE4) Inhibition

5-Carbamoyl-2-phenylpyrimidine derivative has been identified as a phosphodiesterase 4 (PDE4) inhibitor with moderate PDE4B inhibitory activity . This makes 2-Phenylpyrimidine-5-carboxamide a potential candidate for the development of new drugs targeting PDE4.

Anti-Inflammatory Activity

The compound exhibited excellent inhibitory activity against LPS-induced tumor necrosis factor alpha (TNF-α) production in mouse splenocytes and in vivo anti-inflammatory activity against LPS-induced pulmonary neutrophilia in mice .

Development of Novel Synthetic Analogues

The preparation of libraries of novel synthetic analogues of 2-[(Hetero)aryl]ethylamines is of particular interest and represents an important target in medicinal, synthetic organic, and combinatorial chemistry .

Future Directions

The future directions for research on 2-Phenylpyrimidine-5-carboxamide and its derivatives could involve further exploration of their pharmacological effects, synthesis methods, and potential applications in medicine .

properties

IUPAC Name

2-phenylpyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-10(15)9-6-13-11(14-7-9)8-4-2-1-3-5-8/h1-7H,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBIAEYLUOBHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554091
Record name 2-Phenylpyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpyrimidine-5-carboxamide

CAS RN

122773-96-0
Record name 2-Phenylpyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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